molecular formula C6H4ClF3S B2498230 3-(Chloromethyl)-4-(trifluoromethyl)thiophene CAS No. 1849268-35-4

3-(Chloromethyl)-4-(trifluoromethyl)thiophene

Cat. No.: B2498230
CAS No.: 1849268-35-4
M. Wt: 200.6
InChI Key: XWFWIKUWYXPNDF-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-(trifluoromethyl)thiophene is an organosulfur compound characterized by the presence of both chloromethyl and trifluoromethyl groups attached to a thiophene ring. Thiophenes are heterocyclic compounds containing sulfur, and they are known for their stability and aromatic properties. The trifluoromethyl group is particularly significant in pharmaceuticals and agrochemicals due to its electron-withdrawing properties, which can enhance the biological activity of compounds.

Mechanism of Action

Target of Action

The primary target of 3-(Chloromethyl)-4-(trifluoromethyl)thiophene is carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The compound interacts with its targets through a process known as trifluoromethylation . This involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . The trifluoromethyl group is known to enhance the properties of various compounds, making them more effective as pharmaceuticals, agrochemicals, and materials .

Biochemical Pathways

The trifluoromethylation process affects the redox potentials of various compounds . This can influence a variety of biochemical pathways, particularly those involving oxidation/reduction processes . The exact downstream effects can vary depending on the specific compound and the context in which it is used .

Pharmacokinetics

The redox potentials of trifluoromethyl-containing compounds have been studied, providing some insight into their behavior . These studies suggest that the compound’s redox potential could influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The result of the trifluoromethylation process is the formation of a new compound with enhanced properties . This can include increased stability, improved reactivity, or altered biological activity . The exact molecular and cellular effects can vary depending on the specific compound and the context in which it is used .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect the efficiency of the trifluoromethylation process . Additionally, factors such as temperature, pH, and solvent can also influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-(trifluoromethyl)thiophene typically involves the introduction of the chloromethyl and trifluoromethyl groups onto a thiophene ring. One common method is the radical trifluoromethylation of thiophene derivatives. This process involves the generation of trifluoromethyl radicals, which then react with the thiophene ring to introduce the trifluoromethyl group . The chloromethyl group can be introduced through chloromethylation reactions, often using formaldehyde and hydrochloric acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize catalysts to enhance reaction rates and selectivity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-(trifluoromethyl)thiophene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atom in the chloromethyl group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the thiophene ring.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be employed to form new carbon-carbon bonds.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be obtained.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Coupling Products: Coupling reactions can produce complex thiophene derivatives with extended conjugation.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)thiophene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    4-(Chloromethyl)thiophene: Lacks the trifluoromethyl group, resulting in different electronic properties and biological activity.

    3-(Chloromethyl)-4-methylthiophene: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical reactivity and applications.

Uniqueness

3-(Chloromethyl)-4-(trifluoromethyl)thiophene is unique due to the presence of both chloromethyl and trifluoromethyl groups, which impart distinct electronic and chemical properties. This combination makes it a versatile compound in various chemical reactions and applications, particularly in pharmaceuticals and materials science .

Properties

IUPAC Name

3-(chloromethyl)-4-(trifluoromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3S/c7-1-4-2-11-3-5(4)6(8,9)10/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFWIKUWYXPNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849268-35-4
Record name 3-(chloromethyl)-4-(trifluoromethyl)thiophene
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